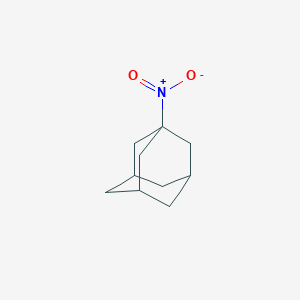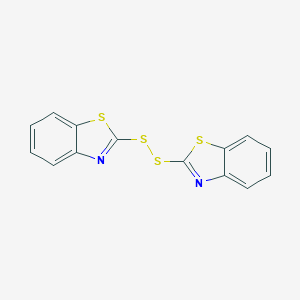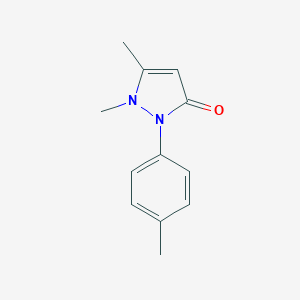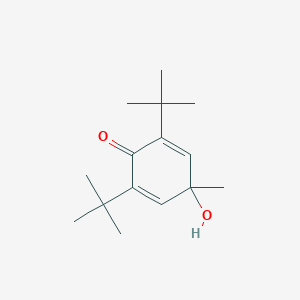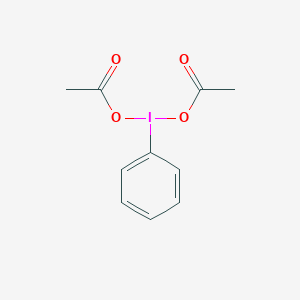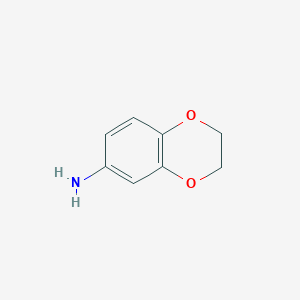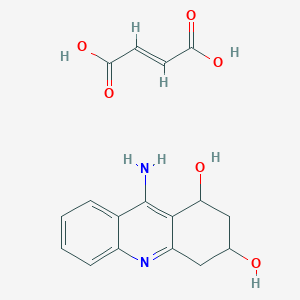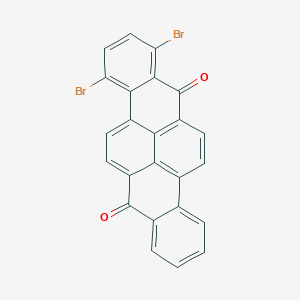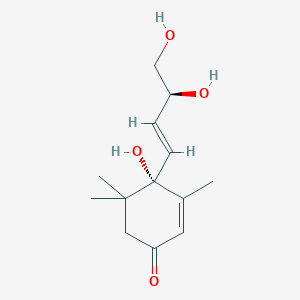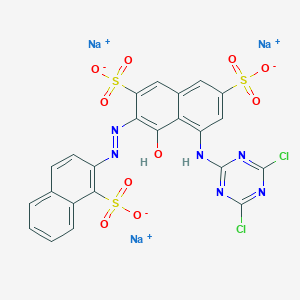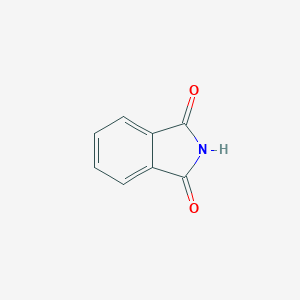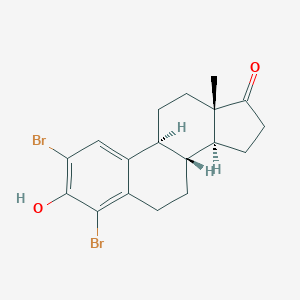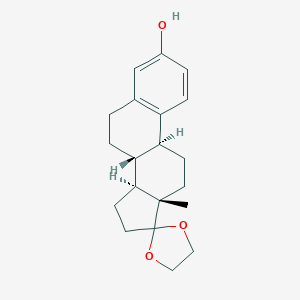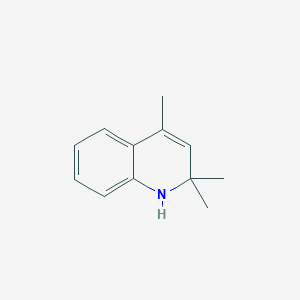![molecular formula C9H16N2O B116621 Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) CAS No. 145105-70-0](/img/structure/B116621.png)
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI), also known as DMAPT, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation, immunity, and cancer.
Mecanismo De Acción
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) exerts its effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation, immunity, and cancer. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and stress, and plays a critical role in the transcriptional regulation of genes involved in inflammation, immunity, and cell survival. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the activity of IKKβ, a key kinase that activates NF-κB, leading to the suppression of NF-κB-dependent gene expression.
Efectos Bioquímicos Y Fisiológicos
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to have several biochemical and physiological effects. In cancer, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) also sensitizes cancer cells to chemotherapy and radiation therapy. In inflammation, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) protects neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and can be performed on a large scale, making it a viable candidate for drug development. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has also been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) in lab experiments. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) is a potent inhibitor of the NF-κB pathway, which is involved in many physiological processes, making it difficult to study the specific effects of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) on a particular disease or pathway. Additionally, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to have off-target effects, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research and development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). One potential direction is the development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)-based therapies for cancer, inflammation, and neurodegenerative disorders. Another potential direction is the identification of new targets and pathways that are regulated by Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). Additionally, the development of more potent and selective inhibitors of the NF-κB pathway may improve the therapeutic potential of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). Overall, the research and development of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) have the potential to lead to the development of new and effective therapies for various diseases.
Métodos De Síntesis
The synthesis of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) involves the reaction of 2-acetylpyridine with dimethylamine in the presence of sodium borohydride. The resulting product is then purified using column chromatography to obtain pure Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI). The synthesis of Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) is relatively simple and can be performed on a large scale, making it a viable candidate for drug development.
Aplicaciones Científicas De Investigación
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) has been shown to protect neurons from oxidative stress and apoptosis.
Propiedades
Número CAS |
145105-70-0 |
|---|---|
Nombre del producto |
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI) |
Fórmula molecular |
C9H16N2O |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
1-[1-(dimethylamino)-3,4-dihydro-2H-pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H16N2O/c1-8(12)9-6-4-5-7-11(9)10(2)3/h5,7,9H,4,6H2,1-3H3 |
Clave InChI |
WOWHZTBOIVILEK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC=CN1N(C)C |
SMILES canónico |
CC(=O)C1CCC=CN1N(C)C |
Sinónimos |
Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



